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m7GpppCmpG

mRNA therapeutics cancer immunotherapy dendritic cell transfection

Standard cap analogs often yield suboptimal protein expression in immune cells or degrade prematurely. m7GpppCmpG is a trinucleotide 5' mRNA cap analog designed for co-transcriptional IVT. - 2.42-fold higher protein expression in JAWS II dendritic cells vs. m7GpppG - 2.4-fold reduced hDcp2 decapping susceptibility vs. m7GpppCpG - 54% capping efficiency; ideal for preclinical immunotherapy discovery - Supplied as lyophilized powder, ≥95% purity

Molecular Formula C31H43N13O25P4
Molecular Weight 1121.6 g/mol
Cat. No. B12415923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem7GpppCmpG
Molecular FormulaC31H43N13O25P4
Molecular Weight1121.6 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)OC)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O
InChIInChI=1S/C31H43N13O25P4/c1-41-9-44(23-15(41)25(50)40-30(34)38-23)27-19(48)17(46)11(65-27)6-62-71(54,55)68-73(58,59)69-72(56,57)63-7-12-20(21(60-2)28(66-12)42-4-3-13(32)36-31(42)51)67-70(52,53)61-5-10-16(45)18(47)26(64-10)43-8-35-14-22(43)37-29(33)39-24(14)49/h3-4,8-12,16-21,26-28,45-48H,5-7H2,1-2H3,(H11-,32,33,34,36,37,38,39,40,49,50,51,52,53,54,55,56,57,58,59)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1
InChIKeyGYMXHCGBIYDECO-LFTIVBHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m7GpppCmpG: Trinucleotide Cap Analog Overview


m7GpppCmpG is a trinucleotide 5′ mRNA cap analog with the chemical structure 7-methylguanosine(5′)ppp(5′)2′-O-methylcytidine(5′)ppp(5′)guanosine, designed for co-transcriptional incorporation during in vitro transcription (IVT) using T7 RNA polymerase [1]. As a cap analog, it functions as an initiation substrate to generate capped mRNA with a defined 5′ terminus. The compound features a 2′-O-methyl modification on the cytidine residue at the N1 position, distinguishing it from conventional dinucleotide cap analogs and contributing to its unique functional profile in eukaryotic translation systems [2]. m7GpppCmpG belongs to the broader class of synthetic cap analogs used in mRNA therapeutic and vaccine manufacturing workflows.

Workflow Co-transcriptional capping via T7 RNA polymerase IVT
Selection 2′-O-methylcytidine modification for cell-type translation profiling
Research context Supports dendritic cell transfection model studies

m7GpppCmpG: Not a Direct Substitute for Standard Caps


Cap analogs are not functionally interchangeable due to substantial variation across three orthogonal performance axes: translation efficiency in specific cell types, capping efficiency during IVT, and susceptibility to intracellular decapping enzymes such as hDcp2 [1]. The trinucleotide architecture of m7GpppCmpG introduces a 2′-O-methyl modification at the N1 cytidine position that alters cap–protein interactions compared to unmodified dinucleotide analogs. In head-to-head comparative assays, m7GpppCmpG demonstrates cell-type–dependent translation enhancement in JAWS II dendritic cells versus HeLa or 3T3-L1 fibroblasts, a pattern that diverges markedly from ARCA and standard m7GpppG [2]. Substituting m7GpppCmpG with a generic analog without empirical validation risks suboptimal protein yield, altered immunogenicity profiles, or premature mRNA degradation.

Translation profile varies by cell type

JAWS II response may not transfer to HeLa or fibroblast models; cell-type selectivity differs from standard caps.

Capping efficiency context differs

IVT capping rate may be lower than ARCA or CleanCap; yield expectations require review.

Decapping resistance may shift mRNA persistence

hDcp2 susceptibility differs from unmodified trinucleotide caps; intracellular half-life may not replicate across analogs.

m7GpppCmpG Performance Benchmarks


Enhanced Translation in Dendritic Cells

m7GpppCmpG-capped mRNA achieves a normalized protein expression level of 2.42 in JAWS II immortalized dendritic cells, representing a 2.42-fold increase relative to the standard m7GpppG cap (normalized to 1.00 baseline) when measured under identical co-transcriptional capping and transfection conditions [1]. In contrast, the same mRNA capped with ARCA (m27,3′-OGpppG) yields only 0.26-fold expression in JAWS II cells, demonstrating that m7GpppCmpG outperforms ARCA by approximately 9.3-fold in this dendritic cell system [2].

Translation in dendritic cells
Head-to-head
2.42× m7GpppG; 9.3× ARCA
Reported higher expression in JAWS II model
Co-transcriptional capping, luciferase reporter
mRNA therapeutics cancer immunotherapy dendritic cell transfection

2′-O-Methyl Modification and Translation Selectivity

In a direct head-to-head comparison within the same experimental series, m7GpppCmpG (containing 2′-O-methylcytidine) achieves a normalized protein expression of 2.42 in JAWS II cells, compared to 0.86 for m7GpppCpG (unmodified cytidine) — a 1.81-fold enhancement attributable solely to the 2′-O-methyl substitution on the N1 nucleotide [1]. Both caps were evaluated under identical capping conditions (130 nM yield) and cell culture protocols. Notably, this translation advantage is cell-type selective: in HeLa cells, the same modification produces only a 1.33-fold increase (0.97 vs 0.73) and in 3T3-L1 fibroblasts, no meaningful difference is observed (0.66 vs 0.65).

2′-O-methyl selectivity
Head-to-head
JAWS II 2.81×; HeLa 1.33×; 3T3-L1 1.02×
Cell-type–dependent translation context
130 nM transcript, 24h post-transfection
mRNA capping 2′-O-methylation trinucleotide cap design

Resistance to hDcp2 Decapping

In a quantitative hDcp2 decapping assay measuring the fraction of capped RNA remaining after 30-minute incubation with recombinant human Dcp2 enzyme, m7GpppCmpG exhibits a susceptibility score of 0.20, compared to 0.48 for the unmodified trinucleotide m7GpppCpG — a 2.4-fold reduction in decapping susceptibility [1]. Lower values indicate greater resistance to enzymatic decapping. By comparison, the standard m7GpppG cap is reported to undergo rapid degradation under identical assay conditions, consistent with its lower intracellular persistence [2].

hDcp2 resistance
Head-to-head
0.20 vs 0.48 m7GpppCpG (2.4× lower susceptibility)
Supports decapping resistance review
30-min recombinant hDcp2 assay
mRNA stability decapping resistance hDcp2 susceptibility

Capping Efficiency Trade-Off

Co-transcriptional capping efficiency of m7GpppCmpG is reported at 54%, measured as the percentage of RNA transcripts successfully capped during IVT [1]. In contrast, Anti-Reverse Cap Analog (ARCA, m27,3′-OGpppG) achieves 100% translatable capped transcripts due to its 3′-O-methyl modification that prevents reverse orientation incorporation [2]. This represents a substantial 46-percentage-point efficiency gap. However, CleanCap® Reagent AG achieves ≥95% capping efficiency with Cap 1 structure [3], indicating that m7GpppCmpG's capping efficiency falls significantly below both ARCA and CleanCap benchmarks.

Capping efficiency
Cross-study
54% (vs 100% ARCA, ≥95% CleanCap)
Yield context; review for production scale
T7 IVT with cap:GTP competition
capping efficiency IVT optimization ARCA comparison

eIF4E Binding Affinity

Fluorescence-based eIF4E binding assays reveal that m7GpppCmpG binds to human eIF4E with a dissociation constant (KD) of 324 nM, compared to 178 nM for m7GpppA — representing a 1.82-fold difference in affinity [1]. While m7GpppA demonstrates tighter binding (lower KD) and is therefore considered a higher-affinity reference cap, this comparison establishes the relative binding profile of m7GpppCmpG within the trinucleotide cap analog series. eIF4E binding affinity is a primary determinant of translation initiation efficiency; however, the relationship is not strictly linear, as cellular translation outcomes also depend on additional cap-binding proteins and cell-type–specific regulatory factors.

eIF4E affinity
Head-to-head
324 nM (vs 178 nM m7GpppA)
Moderate-affinity binding context
Fluorescence titration, recombinant eIF4E
eIF4E binding affinity translation initiation cap–protein interaction

m7GpppCmpG Application Scenarios


Dendritic Cell-Targeted Cancer Vaccines

m7GpppCmpG is optimally deployed for mRNA constructs intended for transfection into antigen-presenting cells, particularly dendritic cells. Quantitative evidence demonstrates 2.42-fold higher normalized protein expression in JAWS II dendritic cells versus standard m7GpppG cap and 9.3-fold higher versus ARCA [1]. This cell-type–specific enhancement, combined with 2.4-fold reduced hDcp2 decapping susceptibility compared to m7GpppCpG [2], supports its selection for cancer immunotherapy applications where sustained antigen expression in dendritic cells drives superior T-cell priming and anti-tumor immunity.

Cap Analog Screening for Cell-Type-Specific Translation

m7GpppCmpG serves as a valuable comparator in cap analog screening panels where cell-type–dependent translation profiles must be empirically determined. The direct head-to-head comparison data showing 2.81-fold JAWS II enhancement, 1.33-fold HeLa enhancement, and negligible 3T3-L1 difference versus m7GpppCpG [1] provides a reference framework for evaluating whether the 2′-O-methyl modification confers target-cell benefits. Researchers developing mRNA therapeutics for specific tissues can use m7GpppCmpG to benchmark whether their target cell type responds favorably to N1-position methylation.

mRNA Stability for Prolonged Protein Expression

For therapeutic applications requiring prolonged protein expression (e.g., enzyme replacement therapies, regenerative medicine factors), m7GpppCmpG offers a quantifiable stability advantage. The 2.4-fold reduction in hDcp2 decapping susceptibility compared to the unmodified m7GpppCpG cap [1] translates to extended intracellular mRNA persistence. Users should note the 54% capping efficiency trade-off versus ARCA (100%) and CleanCap (≥95%) [2] [3], necessitating cost–benefit analysis that weighs the stability gain against reduced IVT yield.

Research-Grade mRNA Production

m7GpppCmpG is appropriate for research and preclinical development applications where maximal translation output in specific immune cell types is prioritized over capping efficiency or regulatory readiness. The compound's 54% capping efficiency [1] is substantially lower than industry-standard CleanCap (≥95%) [2] and ARCA (100% translatable) [3], limiting its suitability for GMP manufacturing workflows where yield consistency and capped transcript purity are critical quality attributes. Its primary value proposition lies in early-stage discovery and optimization studies.

Application
Selection Property
Validation Focus
Dendritic cell transfection studies
Cell-type translation profile
JAWS II model validation
Cap analog screening panels
2′-O-methyl selectivity
Multi-cell-line benchmarking
mRNA stability research
hDcp2 resistance profile
Decapping assay review
Research-grade mRNA synthesis
Capping efficiency context
Yield vs purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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